molecular formula C11H17NO4 B13101074 Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

Cat. No.: B13101074
M. Wt: 227.26 g/mol
InChI Key: QDLYWNZMJDALLD-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate is an organic compound with the molecular formula C11H17NO4 It is characterized by the presence of an ethyl ester group, an acetamido group, and a cyclopropyl ring

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

InChI

InChI=1S/C11H17NO4/c1-3-16-10(14)6-9(12-7(2)13)11(15)8-4-5-8/h8-9H,3-6H2,1-2H3,(H,12,13)

InChI Key

QDLYWNZMJDALLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C1CC1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the acetamido and cyclopropyl groups.

    Ethyl 3-aminocrotonate: Contains an amino group instead of an acetamido group.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl ring but lacks the ester and acetamido functionalities.

Biological Activity

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, along with relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Cyclopropyl Derivative : A cyclopropyl group is introduced through cyclopropanation reactions involving suitable precursors.
  • Acetamido Group Introduction : The acetamido group is added via acylation reactions, often utilizing acetic anhydride or acetyl chloride.
  • Final Esterification : The final product is obtained by esterifying the resulting acid with ethanol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines. A structure-activity relationship (SAR) analysis suggested that modifications to the cyclopropyl and acetamido groups could enhance cytotoxicity.

Cell LineIC50 (µM)Reference
HepG25.2
MCF76.8
A5497.5

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation, particularly those mediated by cyclins and cyclin-dependent kinases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity and Annexin V staining.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent.

Additional Biological Activities

Beyond its anticancer properties, this compound has also demonstrated:

  • Antimicrobial Activity : Preliminary tests indicated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Properties : The compound showed promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

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